(1R)-3-amino-1-cyclobutylpropan-1-ol
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Overview
Description
(1R)-3-amino-1-cyclobutylpropan-1-ol is an organic compound with a unique structure that includes a cyclobutyl ring, an amino group, and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R)-3-amino-1-cyclobutylpropan-1-ol can be achieved through several methods. One common approach involves the asymmetric cycloaddition reaction of cyclobutene with an appropriate chiral source. This method ensures the formation of the desired stereoisomer with high optical purity . Another method involves the reduction of a corresponding ketone or aldehyde precursor using a suitable reducing agent under controlled conditions.
Industrial Production Methods
For large-scale industrial production, the synthesis of this compound typically involves the use of cost-effective and readily available raw materials. The process is optimized to ensure high yield and purity while maintaining low production costs. The reaction conditions are carefully controlled to achieve the desired stereoselectivity and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
(1R)-3-amino-1-cyclobutylpropan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions to introduce different functional groups.
Major Products Formed
The major products formed from these reactions include various ketones, aldehydes, and substituted derivatives, which can be further utilized in different synthetic applications .
Scientific Research Applications
(1R)-3-amino-1-cyclobutylpropan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the development of new materials and as an intermediate in various industrial processes .
Mechanism of Action
The mechanism of action of (1R)-3-amino-1-cyclobutylpropan-1-ol involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
(1R,3S)-3-amino-1-cyclopentanol: Similar structure but with a cyclopentyl ring instead of a cyclobutyl ring.
(1R,3R)-3-amino-1-cyclohexanol: Similar structure but with a cyclohexyl ring.
Uniqueness
Properties
Molecular Formula |
C7H15NO |
---|---|
Molecular Weight |
129.20 g/mol |
IUPAC Name |
(1R)-3-amino-1-cyclobutylpropan-1-ol |
InChI |
InChI=1S/C7H15NO/c8-5-4-7(9)6-2-1-3-6/h6-7,9H,1-5,8H2/t7-/m1/s1 |
InChI Key |
QOAAXDYFKMFWNR-SSDOTTSWSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](CCN)O |
Canonical SMILES |
C1CC(C1)C(CCN)O |
Origin of Product |
United States |
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